5-Methyl-1-(tetrahydro-2H-pyran-2-yl)-1H-indazol-4-ol
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Overview
Description
5-Methyl-1-(tetrahydro-2H-pyran-2-yl)-1H-indazol-4-ol is a chemical compound with a unique structure that includes a methyl group, a tetrahydropyran ring, and an indazole core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Methyl-1-(tetrahydro-2H-pyran-2-yl)-1H-indazol-4-ol can be achieved through several synthetic routes. One common method involves the reaction of 5-methyl-1-(tetrahydro-2H-pyran-2-yl)-1H-indazole with appropriate reagents under controlled conditions . The reaction typically requires specific solvents, catalysts, and temperature conditions to ensure the desired product is obtained with high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale batch synthesis or continuous flow processes. These methods are optimized to maximize yield and minimize production costs while maintaining the quality of the final product .
Chemical Reactions Analysis
Types of Reactions
5-Methyl-1-(tetrahydro-2H-pyran-2-yl)-1H-indazol-4-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents to form corresponding oxides.
Reduction: Reduction reactions can be performed using reducing agents to yield reduced forms of the compound.
Substitution: The compound can undergo substitution reactions where functional groups are replaced with other groups.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Conditions may vary depending on the substituent, but common reagents include halogens and nucleophiles.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives .
Scientific Research Applications
5-Methyl-1-(tetrahydro-2H-pyran-2-yl)-1H-indazol-4-ol has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 5-Methyl-1-(tetrahydro-2H-pyran-2-yl)-1H-indazol-4-ol involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
- 5-Methyl-1-(tetrahydro-2H-pyran-2-yl)-1H-indazole
- 5-Methyl-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazole
Uniqueness
5-Methyl-1-(tetrahydro-2H-pyran-2-yl)-1H-indazol-4-ol is unique due to its specific structural features, which confer distinct chemical and biological properties. Its combination of a methyl group, tetrahydropyran ring, and indazole core sets it apart from similar compounds, making it valuable for various applications .
Properties
Molecular Formula |
C13H16N2O2 |
---|---|
Molecular Weight |
232.28 g/mol |
IUPAC Name |
5-methyl-1-(oxan-2-yl)indazol-4-ol |
InChI |
InChI=1S/C13H16N2O2/c1-9-5-6-11-10(13(9)16)8-14-15(11)12-4-2-3-7-17-12/h5-6,8,12,16H,2-4,7H2,1H3 |
InChI Key |
OZILTLWGAJTSOV-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C2=C(C=C1)N(N=C2)C3CCCCO3)O |
Origin of Product |
United States |
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